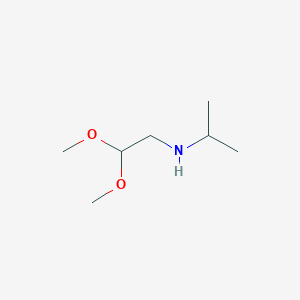
1-((1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methyl)piperazine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The combination of these two moieties imparts unique chemical and biological properties to the compound.
Métodos De Preparación
The synthesis of 1-((1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methyl)piperazine can be achieved through various synthetic routes. One common method involves the reaction of 1-methyl-3-propyl-1h-1,2,4-triazole with piperazine in the presence of a suitable catalyst. The reaction conditions typically include heating the reactants in a solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the desired product. The use of microwave irradiation has also been explored to accelerate the reaction and improve the efficiency of the synthesis.
Análisis De Reacciones Químicas
1-((1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-((1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methyl)piperazine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antifungal properties. In medicine, it is being explored for its potential use as a therapeutic agent for various diseases, including cancer and infectious diseases. In industry, it is used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-((1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which play a crucial role in the metabolism of various drugs and toxins. By inhibiting these enzymes, the compound can modulate the pharmacokinetics and pharmacodynamics of other drugs, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
1-((1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methyl)piperazine can be compared with other similar compounds, such as 1-methyl-1h-1,2,4-triazole and 1-methyl-3-propyl-1h-1,2,4-triazole. While these compounds share some structural similarities, this compound is unique due to the presence of the piperazine ring, which imparts additional chemical and biological properties. The presence of the piperazine ring enhances the compound’s solubility, stability, and potential for interaction with biological targets.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research. Its unique chemical structure and properties make it a valuable tool in the fields of chemistry, biology, medicine, and industry. Further research is needed to fully explore its potential and develop new applications for this compound.
Propiedades
Fórmula molecular |
C11H21N5 |
|---|---|
Peso molecular |
223.32 g/mol |
Nombre IUPAC |
1-[(2-methyl-5-propyl-1,2,4-triazol-3-yl)methyl]piperazine |
InChI |
InChI=1S/C11H21N5/c1-3-4-10-13-11(15(2)14-10)9-16-7-5-12-6-8-16/h12H,3-9H2,1-2H3 |
Clave InChI |
NOBHALUDBLYMRW-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NN(C(=N1)CN2CCNCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


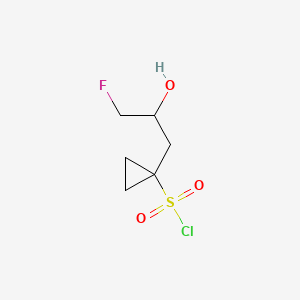
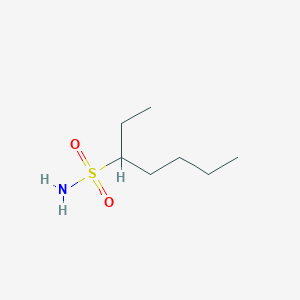
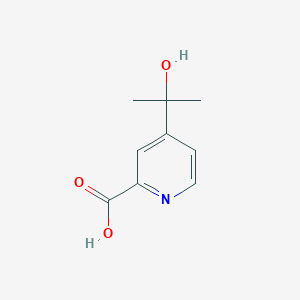

![5-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1-methyltriazole-4-carboxylic acid](/img/structure/B13630681.png)

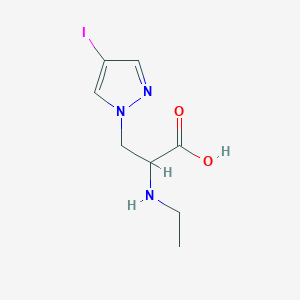


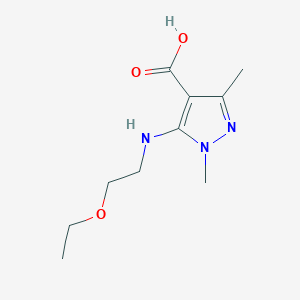
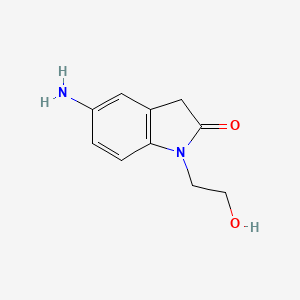
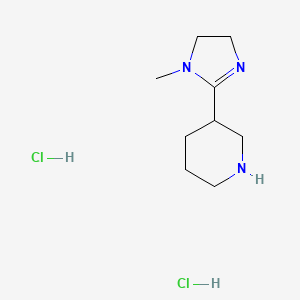
![cis-7a-Methyl-1a,7a-dihydrocyclopropa[b]chromen-7(1H)-one](/img/structure/B13630730.png)
